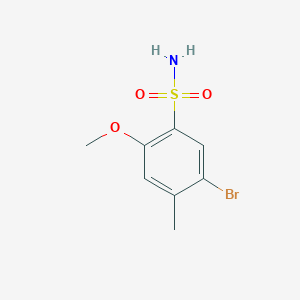
Cholesteryl isopropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesteryl isopropyl ether (CIE) is a sterol derivative that has gained attention in scientific research due to its unique properties. CIE is a cholesterol ester analog that has an isopropyl ether functional group instead of a fatty acid chain. This small modification in the structure of cholesterol ester has resulted in significant changes in its properties and biological activities.
Mechanism of Action
The mechanism of action of Cholesteryl isopropyl ether is not fully understood. However, studies have suggested that Cholesteryl isopropyl ether may exert its biological activities by modulating cholesterol metabolism and transport. Cholesteryl isopropyl ether has been found to inhibit cholesterol esterification and promote cholesterol efflux from cells. Cholesteryl isopropyl ether has also been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
Cholesteryl isopropyl ether has been found to have various biochemical and physiological effects. Cholesteryl isopropyl ether has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Cholesteryl isopropyl ether has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, Cholesteryl isopropyl ether has been shown to protect against oxidative stress by scavenging free radicals.
Advantages and Limitations for Lab Experiments
Cholesteryl isopropyl ether has several advantages as a research tool. Cholesteryl isopropyl ether is easy to synthesize, and its purity can be easily verified by column chromatography. Cholesteryl isopropyl ether is also stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, Cholesteryl isopropyl ether has some limitations. Cholesteryl isopropyl ether is insoluble in water, which limits its use in aqueous solutions. Additionally, Cholesteryl isopropyl ether is not commercially available, which makes it difficult to obtain for research purposes.
Future Directions
Cholesteryl isopropyl ether has significant potential for future research. Some possible future directions include studying the role of Cholesteryl isopropyl ether in cholesterol metabolism and transport, investigating the potential use of Cholesteryl isopropyl ether as a drug delivery system, and exploring the anti-tumor properties of Cholesteryl isopropyl ether in vivo. Additionally, the development of new synthetic methods for Cholesteryl isopropyl ether and its derivatives may lead to the discovery of new compounds with improved biological activities.
Conclusion:
In conclusion, Cholesteryl isopropyl ether is a promising compound for scientific research due to its unique properties and potential applications in various scientific fields. Cholesteryl isopropyl ether has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant activities and has been studied for its potential use in drug delivery systems and as a probe for cholesterol transport and metabolism. Although Cholesteryl isopropyl ether has some limitations, its advantages as a research tool outweigh its drawbacks. Further research on Cholesteryl isopropyl ether and its derivatives may lead to the discovery of new compounds with improved biological activities.
Synthesis Methods
Cholesteryl isopropyl ether can be synthesized from cholesterol by the reaction with isopropyl chloroformate in the presence of a base. The reaction yields Cholesteryl isopropyl ether in high purity and yield. The purity of Cholesteryl isopropyl ether can be further improved by column chromatography.
Scientific Research Applications
Cholesteryl isopropyl ether has been studied for its potential applications in various scientific fields. Cholesteryl isopropyl ether has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant activities. Cholesteryl isopropyl ether has also been studied for its potential use in drug delivery systems and as a probe for cholesterol transport and metabolism.
properties
CAS RN |
1255-86-3 |
|---|---|
Product Name |
Cholesteryl isopropyl ether |
Molecular Formula |
C20H28O3 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-3-propan-2-yloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H52O/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(31-21(3)4)15-17-29(23,6)28(25)16-18-30(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3 |
InChI Key |
CZSGREWSSMQULY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



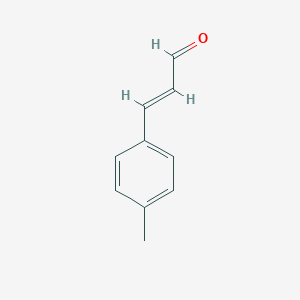
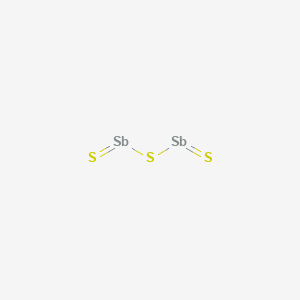
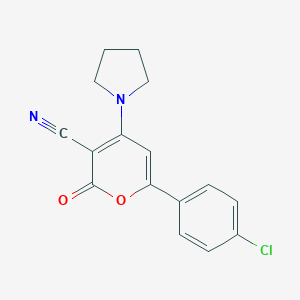
![2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)
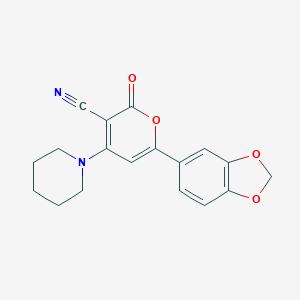
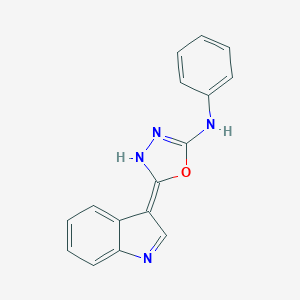


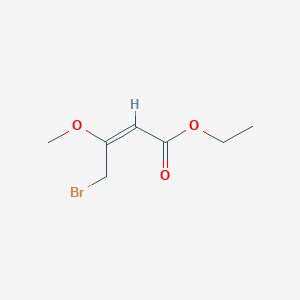
![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)


